molecular formula C12H9F2NO3 B3145973 Ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate CAS No. 586337-04-4

Ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B3145973
CAS No.: 586337-04-4
M. Wt: 253.2 g/mol
InChI Key: BGMZIYAEHSNOIG-UHFFFAOYSA-N
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Description

Ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available indole derivatives.

  • Formylation: The formyl group at the 3 position is introduced using formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

  • Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, such as the conversion of the formyl group to a carboxylic acid.

  • Reduction: Reduction reactions can be performed to convert the formyl group to a methylene group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Ethyl 4,6-difluoro-3-carboxylate-1H-indole-2-carboxylate

  • Reduction: Ethyl 4,6-difluoro-3-methyl-1H-indole-2-carboxylate

  • Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives are studied for their biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: It is used in the development of new drugs, particularly those targeting specific receptors or enzymes in the body.

  • Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the target and the desired outcome.

Comparison with Similar Compounds

  • Ethyl 3-formyl-1H-indole-2-carboxylate: Lacks the fluorine atoms present in Ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate.

  • Ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate: Contains only one fluorine atom.

  • Ethyl 3-formyl-1H-indole-2-carboxylate: Similar structure but without fluorine atoms.

Uniqueness: this compound is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are required.

Properties

IUPAC Name

ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-2-18-12(17)11-7(5-16)10-8(14)3-6(13)4-9(10)15-11/h3-5,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMZIYAEHSNOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 4,6-difluoro-3-formyl-1H-indole-2-carboxylate

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